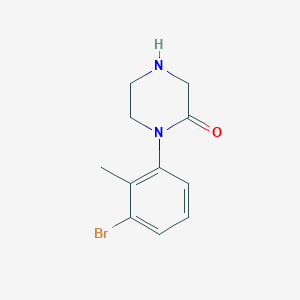![molecular formula C13H21N3 B13879004 4-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzene-1,4-diamine](/img/structure/B13879004.png)
4-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzene-1,4-diamine is an organic compound that features a benzene ring substituted with a diamine group and a pyrrolidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzene-1,4-diamine typically involves the following steps:
Formation of the Pyrrolidine Moiety: The pyrrolidine ring can be synthesized by reacting gamma-butyrolactone with methylamine.
Attachment to Benzene Ring: The pyrrolidine moiety is then attached to the benzene ring through a series of substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to drive the reaction efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
4-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated benzene derivatives, catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro compounds, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
4-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.
Industry: Utilized in the production of dyes, polymers, and other industrial materials.
Wirkmechanismus
The mechanism of action of 4-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzene-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-2-pyrrolidone: A related compound with a similar pyrrolidine moiety, used as a solvent in various industrial applications.
1,4-Phenylenediamine: Another compound with a benzene ring substituted with diamine groups, used in the production of dyes and polymers.
Uniqueness
4-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzene-1,4-diamine is unique due to its specific combination of a pyrrolidine moiety and a benzene ring with diamine substitution. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C13H21N3 |
|---|---|
Molekulargewicht |
219.33 g/mol |
IUPAC-Name |
4-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzene-1,4-diamine |
InChI |
InChI=1S/C13H21N3/c1-16-10-2-3-13(16)8-9-15-12-6-4-11(14)5-7-12/h4-7,13,15H,2-3,8-10,14H2,1H3 |
InChI-Schlüssel |
QILIVLSPLORNIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC1CCNC2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[N-(3-chloroprop-2-enoxy)-C-methylcarbonimidoyl]-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one](/img/structure/B13878921.png)
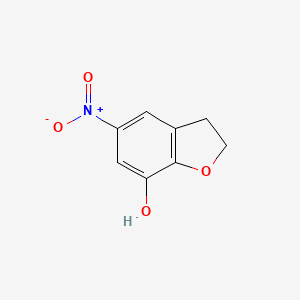
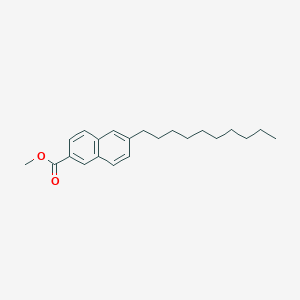
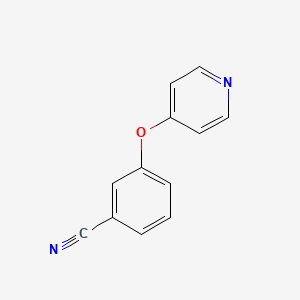
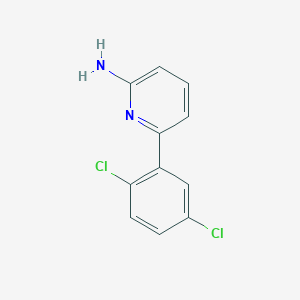
![4-chloro-2-cyclopentyl-5,6-dimethyl-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13878953.png)
![2-[2-(Bromomethyl)phenyl]-1,3-dioxolane](/img/structure/B13878961.png)
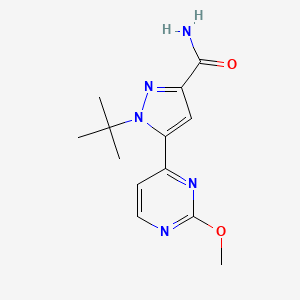
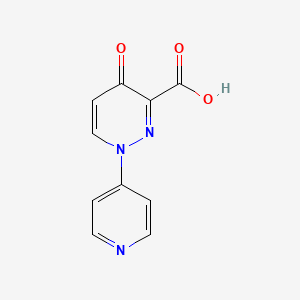
![Ethyl 2-[(4-methoxyphenoxy)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B13878980.png)
![2-Methylsulfonyl-1-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]ethanone](/img/structure/B13878987.png)
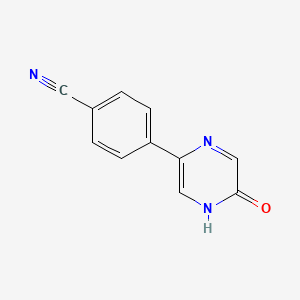
![N'-[(4-fluorophenyl)methyl]butane-1,4-diamine](/img/structure/B13878999.png)
